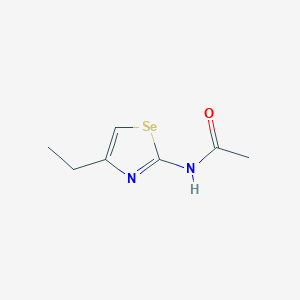
trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate is a complex chemical compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate typically involves the neutralization of phosphoric acid with sodium carbonate. This reaction produces disodium hydrogen phosphate, which is further reacted to form the trisodium salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction is carefully monitored to maintain the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often include controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a higher oxidation state of the compound, while reduction may yield a lower oxidation state. Substitution reactions can result in various derivatives of the original compound.
Applications De Recherche Scientifique
Trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic effects and used in drug formulation.
Industry: Utilized in the production of various industrial products, including cleaning agents and food additives.
Mécanisme D'action
The mechanism of action of trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This interaction can influence various biochemical pathways and processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate include:
- Trisodium phosphate
- Trisodium citrate
- Trisodium nitrilotriacetate
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the presence of the (2R)-3-hydroxy-2-phosphonatooxypropanoate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
99470-03-8 |
|---|---|
Formule moléculaire |
C3H16Na3O13P |
Poids moléculaire |
360.09 g/mol |
Nom IUPAC |
trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate |
InChI |
InChI=1S/C3H7O7P.3Na.6H2O/c4-1-2(3(5)6)10-11(7,8)9;;;;;;;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;;6*1H2/q;3*+1;;;;;;/p-3/t2-;;;;;;;;;/m1........./s1 |
Clé InChI |
LRXOPFYBEUPDSD-XTHCZCLTSA-K |
SMILES isomérique |
C([C@H](C(=O)[O-])OP(=O)([O-])[O-])O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
SMILES canonique |
C(C(C(=O)[O-])OP(=O)([O-])[O-])O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


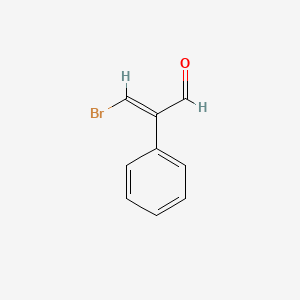
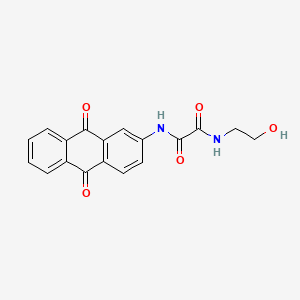
![N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate](/img/structure/B13791253.png)
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
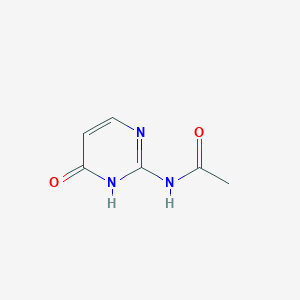
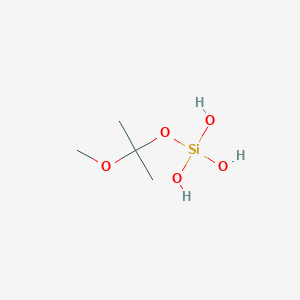
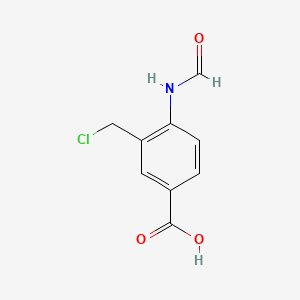
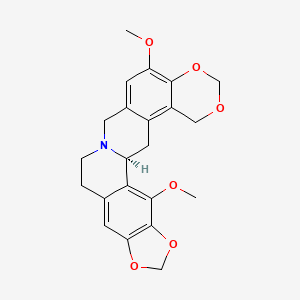
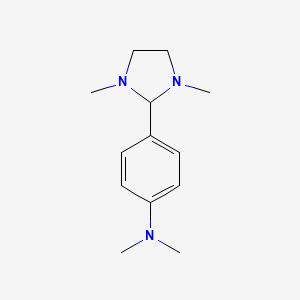
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13791275.png)
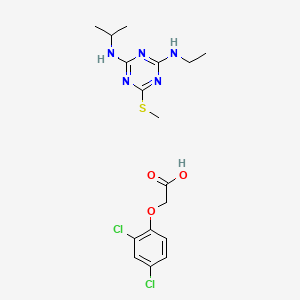
![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)
